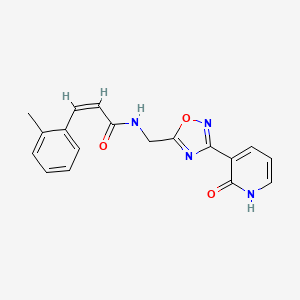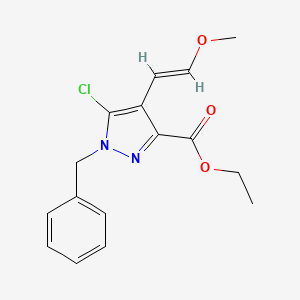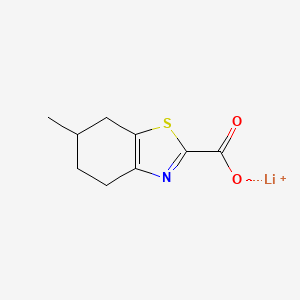![molecular formula C25H27N5O5 B2747072 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 951593-42-3](/img/no-structure.png)
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O5 and its molecular weight is 477.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
Pyrazolopyrimidine derivatives have been explored for their anticancer properties. For instance, studies have synthesized and evaluated pyrazolopyrimidine analogs for their in vitro cytotoxic activity against various cancer cell lines. Some compounds demonstrated appreciable cancer cell growth inhibition, highlighting the potential of pyrazolopyrimidine derivatives as anticancer agents (Al-Sanea et al., 2020)[https://consensus.app/papers/design-synthesis-vitro-cytotoxic-activity-certain-alsanea/fe1847be1dde55a59050170d0b22f86e/?utm_source=chatgpt].
Insecticidal Applications
Research on pyrazolopyrimidine derivatives has also extended into the field of agriculture, with some compounds being synthesized and assessed for their insecticidal activity. These studies reveal the versatility of pyrazolopyrimidine derivatives in targeting agricultural pests, thereby contributing to pest management strategies (Fadda et al., 2017)[https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt].
Neurological Research
Pyrazolopyrimidine derivatives have been investigated for their potential applications in neurological research, including the study of neuroinflammatory processes. Some derivatives have been synthesized and biologically evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015)[https://consensus.app/papers/novel-pyrazolo15apyrimidines-translocator-protein-tspo-damont/a2b66351add359f681a03905318eb604/?utm_source=chatgpt]. This suggests potential applications in developing diagnostic tools or treatments for neuroinflammatory conditions.
Antimicrobial Activity
There is also interest in the antimicrobial properties of pyrazolopyrimidine derivatives. Research has synthesized new heterocycles incorporating the pyrazolopyrimidine moiety and evaluated their antimicrobial potential against various pathogens. Some compounds exhibited promising antimicrobial activities, indicating their potential as leads for the development of new antimicrobial agents (Bondock et al., 2008)[https://consensus.app/papers/synthesis-activity-heterocycles-incorporating-bondock/99e04418a2e95e04bab5afbdbd2ca141/?utm_source=chatgpt].
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with benzylacetoacetate to form 2-benzyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with ethyl acetoacetate and acetic anhydride to form 2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-one. The resulting compound is then reacted with benzylamine and 2,3-dimethoxybenzaldehyde to form the final product, 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "benzylacetoacetate", "ethyl acetoacetate", "acetic anhydride", "benzylamine", "2,3-dimethoxybenzaldehyde" ], "Reaction": [ "Condensation of 2-amino-4,6-dioxypyrimidine with benzylacetoacetate to form 2-benzyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine", "Reaction of 2-benzyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with ethyl acetoacetate and acetic anhydride to form 2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-one", "Reaction of 2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-one with benzylamine and 2,3-dimethoxybenzaldehyde to form the final product, 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide" ] } | |
CAS No. |
951593-42-3 |
Molecular Formula |
C25H27N5O5 |
Molecular Weight |
477.521 |
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H27N5O5/c1-4-28-15-19-22(27-28)24(32)30(14-17-9-6-5-7-10-17)25(33)29(19)16-21(31)26-13-18-11-8-12-20(34-2)23(18)35-3/h5-12,15H,4,13-14,16H2,1-3H3,(H,26,31) |
InChI Key |
GHQCAVATHCQPAK-UHFFFAOYSA-N |
SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=C(C(=CC=C3)OC)OC)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)




![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)

![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)





![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2747012.png)
